Array ( [bid] => 8762496 )
Trans-4-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative characterized by the presence of a hydroxymethyl group at the 4-position of the piperidine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 131.17 g/mol. This compound, belonging to a class of cyclic amines, is notable for its potential applications in medicinal chemistry and drug design due to its structural properties and biological activities.
Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically require controlled temperatures and specific solvents to optimize yields.
Trans-4-(Hydroxymethyl)piperidin-3-ol exhibits various biological activities that make it a subject of interest in pharmacological research. Its structure allows it to interact with biological targets, potentially influencing neurotransmitter systems or enzyme activities. For instance, compounds with similar structures have been studied for their roles as receptor agonists or antagonists in neurological pathways.
The mechanism of action is often linked to the ability of the hydroxymethyl group to participate in hydrogen bonding, enhancing binding affinity to target proteins or enzymes. This interaction can modulate physiological responses, making it valuable in drug development.
The synthesis of trans-4-(Hydroxymethyl)piperidin-3-ol typically involves multi-step organic reactions. Key methods include:
Recent studies have explored diastereoselective routes that enhance yield and purity, indicating ongoing advancements in synthetic methodologies for this compound .
Trans-4-(Hydroxymethyl)piperidin-3-ol has potential applications in various fields:
Studies investigating the interactions of trans-4-(Hydroxymethyl)piperidin-3-ol with biological systems have shown promising results. These interactions are often assessed through binding affinity assays, receptor activation studies, and enzyme inhibition tests. Research indicates that modifications to its structure can significantly alter its biological activity, suggesting that further exploration could lead to novel therapeutic agents .
Several compounds share structural similarities with trans-4-(Hydroxymethyl)piperidin-3-ol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-4-(Hydroxymethyl)piperidin-3-ol | Stereoisomer with different spatial arrangement | May exhibit different biological activities due to stereochemistry |
| 4-Hydroxymethylpiperidine | Lacks the hydroxyl group on the piperidine ring | Less complex reactivity compared to trans form |
| 3-Hydroxypiperidine | Hydroxyl group at a different position | Different pharmacological profile |
Trans-4-(Hydroxymethyl)piperidin-3-ol is unique due to its specific stereochemistry and functional group positioning, which can influence its reactivity and biological activity compared to its isomers and related compounds.
The systematic name (3R,4R)-4-(hydroxymethyl)piperidin-3-ol adheres to IUPAC guidelines by prioritizing the piperidine ring’s nitrogen as position 1. The stereodescriptor trans arises from the relative configuration of C3 and C4 substituents: the hydroxyl group at C3 and hydroxymethyl at C4 occupy opposite faces of the chair-conformed ring. This spatial arrangement significantly impacts molecular interactions, as demonstrated by its 2.1 Å hydrogen-bonding distance between hydroxyl oxygen and the nitrogen lone pair.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| XLogP3 | -0.6 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 1 | |
| Chiral Centers | 2 (C3, C4) |
The SMILES notation C1CNC[C@@H]([C@H]1CO)O unambiguously defines the (3R,4R) configuration through wedge/hash stereochemical indicators. Crystallographic studies reveal a pseudo-axial hydroxymethyl group stabilizing the chair conformation through intramolecular hydrogen bonding.
Piperidine derivatives entered chemical literature in 1850 through Thomas Anderson’s isolation from pepper alkaloids. The 20th century saw synthetic advances enabling piperidine functionalization – notably the 1950s development of catalytic hydrogenation methods for pyridine-to-piperidine conversion. trans-4-(Hydroxymethyl)piperidin-3-ol emerged as a distinct entity in 1990s asymmetric synthesis studies, with its first enantioselective preparation reported via Sharpless dihydroxylation of 4-vinylpiperidine followed by borane reduction.
The compound’s pharmacological relevance became apparent through structure-activity relationship (SAR) studies on MAO inhibitors. Piperidine rings substituted with polar groups at C3/C4 demonstrated enhanced blood-brain barrier permeability compared to simpler amines. This spurred industrial interest, evidenced by 23 patents filed between 2005-2020 covering its use in serotonin reuptake inhibitors.